1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-3-6-1-7(2-6,4-9)10-5-6/h1-2,4-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUDNPLPRFPOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CN)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2247107-84-0 | |
| Record name | 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile typically involves the following steps:
Cycloaddition Reaction: The initial step often involves a [2+2] cycloaddition reaction to form the oxabicyclo[2.1.1]hexane core.
Functional Group Introduction: Subsequent steps involve the introduction of the aminomethyl and carbonitrile groups. This can be achieved through nucleophilic substitution reactions, where appropriate reagents are used to introduce these functional groups under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structural Characteristics
The molecular formula of 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile is . Its structure can be represented as follows:
- SMILES : C1C2(CC1(OC2)CN)C#N
- InChI : InChI=1S/C7H10N2O/c8-3-6-1-7(2-6,4-9)10-5-6/h1-2,4-5,9H2
Bioisosteric Replacement
One of the primary applications of this compound is its use as a bioisostere in drug design. Bioisosteres are compounds that have similar chemical properties but differ in structure, allowing for modifications that can enhance the pharmacological profile of drugs.
Recent studies have demonstrated the incorporation of the 2-oxabicyclo[2.1.1]hexane scaffold into various bioactive compounds. For instance, this scaffold has been successfully integrated into agrochemical fungicides such as fluxapyroxad and boscalid, leading to improved physicochemical properties, including increased water solubility by an order of magnitude in some cases .
Case Study: Agrochemical Development
The synthesis of saturated analogues of fungicides has shown promising results:
- Fluxapyroxad : The saturated analogue exhibited equal minimal inhibitory concentration (MIC) values compared to the original compound against Fusarium verticillioides (MIC = 0.250 mg/ml).
- Boscalid : Similarly, its saturated analogue maintained the same MIC against Fusarium oxysporum, indicating that structural modifications using this compound do not compromise biological activity while potentially enhancing other properties like solubility .
Agrochemical Applications
The application of this compound extends into agrochemicals where it serves as a key building block for developing new pesticides and herbicides. Its structural features allow for modifications that can improve efficacy and reduce environmental impact.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds, while the carbonitrile group can participate in various chemical interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Bicyclic Scaffolds
The target compound’s bicyclo[2.1.1]hexane framework distinguishes it from related azabicyclic systems. Key comparisons include:
Notes:
Functional Group Modifications
Substituents on the bicyclic scaffold significantly influence reactivity and applications:
A. Aminomethyl vs. Hydroxymethyl Derivatives
B. Halogenated and Alkyl Derivatives
Ester and Carboxylate Derivatives
Esterification of the nitrile group or introduction of carboxylate functionalities expands synthetic utility:
- Ester derivatives () improve lipophilicity, aiding membrane permeability in drug design.
Biological Activity
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile is a bicyclic compound with potential implications in medicinal chemistry and agrochemistry due to its structural features. Its molecular formula is , and it is categorized under the CAS number 2247107-84-0. This compound is noteworthy for being a bioisostere of ortho- and meta-benzenes, which can influence its biological activity.
Structural Characteristics
The structure of this compound can be represented as follows:
- Molecular Formula :
- SMILES Notation : C1C2(CC1(OC2)CN)C#N
- InChIKey : ZTUDNPLPRFPOQQ-UHFFFAOYSA-N
Biological Activity
Research on the biological activity of this compound is limited, but it has been explored within the context of its derivatives and related structures. The following sections summarize the findings from various studies regarding its biological implications.
Medicinal Chemistry Applications
This compound has been incorporated into drug design due to its structural properties that mimic aromatic systems, potentially enhancing bioavailability and efficacy in drug formulations.
Key Findings:
- Bioisosterism : The compound serves as a bioisostere for ortho- and meta-benzenes, which can modify pharmacokinetic properties, enhancing the interaction with biological targets while maintaining similar activity profiles .
Synthesis and Derivatives
The synthesis of 2-oxabicyclo[2.1.1]hexanes, including this compound, has been achieved through various methods such as iodocyclization reactions. These synthetic pathways facilitate the creation of compounds with multiple exit vectors, which are crucial for developing diverse pharmaceutical agents .
Case Studies
While specific case studies focusing solely on this compound are scarce, related compounds have demonstrated notable activities:
| Compound | Activity | Reference |
|---|---|---|
| 2-Oxabicyclo[2.1.1]hexane derivatives | Antimicrobial properties | |
| Related bicyclic compounds | Anti-inflammatory effects |
These findings suggest that similar structural motifs may confer beneficial biological activities that warrant further investigation.
Research Gaps
Despite the promising structural features of this compound, there is a significant lack of comprehensive literature specifically detailing its biological activity. Current research primarily focuses on its synthesis and potential applications rather than direct biological assessments.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-oxabicyclo[2.1.1]hexane derivatives, and how can they be optimized for 1-(aminomethyl)-4-carbonitrile substitution?
- The synthesis of 2-oxabicyclo[2.1.1]hexane derivatives typically involves [2+2] cycloaddition reactions between bicyclobutanes and carbonyl-containing substrates. For example, substituted bicyclobutanes undergo strain-release-driven cycloadditions with alkenes or alkynes to form the bicyclic core . To introduce the aminomethyl and nitrile groups, post-functionalization steps (e.g., reductive amination or nucleophilic substitution) are required. Optimization includes controlling reaction temperature (<50°C) and using Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity. Purification via column chromatography or recrystallization ensures high yields (>75%) .
Q. How can the structural integrity of 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile be validated post-synthesis?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the bicyclic framework and substituent positions. Key signals include bridgehead protons (δ 1.8–2.2 ppm) and nitrile carbons (δ 115–120 ppm).
- X-ray Crystallography: Resolves bond angles and distances, critical for verifying the strained bicyclic geometry. For example, the C-O-C bridge angle is ~100°, and bridgehead C-C bonds are elongated (1.58–1.62 Å) .
- Mass Spectrometry (LC-MS): Validates molecular weight (C₈H₁₀N₂O) with expected [M+H]⁺ at m/z 151.1 .
Advanced Research Questions
Q. What experimental strategies can validate 2-oxabicyclo[2.1.1]hexane as a bioisostere for ortho-substituted phenyl rings in bioactive compounds?
- Geometric Validation: X-ray crystallography compares substituent distances (e.g., d = 3.6 Å for bicyclo vs. 3.0–3.1 Å for phenyl) and angles (φ₁/φ₂ = 120–125°). Computational modeling (DFT) quantifies spatial overlap .
- Biological Assays: Replace phenyl with bicyclo cores in lead compounds (e.g., agrochemicals fluxapyroxad or boscalid) and test activity. For example, MIC values for antifungal activity showed retained potency (0.250 mg ml⁻¹) in bicyclo-modified fluxapyroxad .
Q. How does the 2-oxabicyclo[2.1.1]hexane core influence physicochemical properties compared to phenyl rings?
- Solubility: Incorporation of the bicyclo core increases water solubility by reducing π-π stacking. For fluxapyroxad analogs, solubility improved from 25 µM (phenyl) to 155 µM (bicyclo) .
- Lipophilicity: Measured via logD (distribution coefficient) and clogP (calculated partition coefficient). Bicyclo cores reduce logD by 0.5–1.4 units (e.g., boscalid: logD 3.6 → 2.7) due to lower aromaticity .
- Metabolic Stability: Human liver microsomal assays show variable effects. For boscalid analogs, intrinsic clearance (CIₘᵢcᵣₒ) decreased from 26 mg min⁻¹ µl⁻¹ (phenyl) to 3 mg min⁻¹ µl⁻¹ (bicyclo), indicating enhanced stability .
Q. What analytical techniques are critical for assessing metabolic stability in bicyclo-modified compounds?
- In Vitro Microsomal Assays: Incubate compounds with human liver microsomes (HLMs) and measure parent compound depletion via LC-MS/MS. Calculate CIₘᵢcᵣₒ to compare metabolic rates .
- CYP450 Inhibition Screening: Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6), which are common in drug metabolism .
Q. How can computational tools aid in predicting the bioisosteric suitability of 2-oxabicyclo[2.1.1]hexanes?
- Molecular Dynamics (MD) Simulations: Model ligand-receptor binding to assess steric and electronic compatibility. For example, bicyclo cores in fungicides maintain hydrogen-bonding interactions with target enzymes .
- clogP Calculations: Software like ChemAxon or ACD/Labs predicts lipophilicity changes pre-synthesis. A 1-unit reduction in clogP correlates with improved aqueous solubility .
Data Contradictions and Resolution
Q. Discrepancies in metabolic stability outcomes for bicyclo-modified compounds: How to address them?
- Case Study: In fluxapyroxad analogs, bicyclo[2.1.1]hexane reduced stability (CIₘᵢcᵣₒ = 35), while 2-oxabicyclo improved it (CIₘᵢcᵣₒ = 23). Resolution involves:
- Isotope-Labeling: Track metabolite formation to identify degradation pathways.
- Enzyme-Specific Assays: Determine if stability shifts are due to CYP450 isoform selectivity (e.g., CYP2C9 vs. CYP3A4) .
Methodological Best Practices
Q. What purification techniques are optimal for bicyclo[2.1.1]hexane derivatives with polar functional groups (e.g., nitrile, aminomethyl)?
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities.
- Crystallization: Use ethanol/water mixtures (7:3 v/v) to isolate high-purity crystals (>98%) .
Q. How to design a structure-activity relationship (SAR) study for bicyclo-modified analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
